molecular formula C8H9BrO B1265510 2-(4-Bromophenyl)ethanol CAS No. 4654-39-1

2-(4-Bromophenyl)ethanol

Cat. No. B1265510
CAS RN: 4654-39-1
M. Wt: 201.06 g/mol
InChI Key: PMOSJSPFNDUAFY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethanol is a compound of interest in various chemical and pharmaceutical applications. Its synthesis and properties have been the subject of research to understand its potential applications and behavior in different reactions.

Synthesis Analysis

The synthesis of related bromophenyl compounds involves careful selection of reactants and conditions to achieve high purity and yield. For example, a procedure for synthesizing a propylphenyl variant demonstrated reduced side-products and efficient purification, indicating the importance of methodological advancements in the synthesis of bromophenyl alcohols (Hashmi et al., 2006).

Molecular Structure Analysis

Structural analyses often involve X-ray diffraction or NMR spectroscopy to determine the configuration and conformation of bromophenyl ethanol derivatives. The crystal structure of a related compound provided insights into the arrangement and interactions at the molecular level, facilitating the understanding of its chemical behavior (He et al., 2011).

Chemical Reactions and Properties

Bromophenyl ethanol derivatives participate in various chemical reactions, showcasing their reactivity and functional applicability. For instance, their involvement in cascade reactions for synthesizing polycyclic aromatic hydrocarbons highlights their utility in complex organic syntheses (Iwasaki et al., 2015).

Physical Properties Analysis

The physical properties of 2-(4-Bromophenyl)ethanol, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical processes. While specific data for 2-(4-Bromophenyl)ethanol are not provided, closely related compounds exhibit well-characterized physical properties essential for their practical use (Reis et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, define the versatility of 2-(4-Bromophenyl)ethanol. Research into similar compounds sheds light on these aspects, guiding their application in synthetic chemistry and material science (Abdel-Wahab et al., 2023).

Scientific Research Applications

Cyclisation Studies

The cyclisation of derivatives of 2-(4-Bromophenyl)ethanol, like 2′-carboxy-4-bromocarbanilide, has been studied. The research shows that cyclisation results in the formation of complex products under varying pH conditions. This study provides insights into the reaction mechanisms and equilibrium processes involved in the cyclisation of these compounds, which is crucial for understanding their chemical behavior in different environments (Taylor, 1968).

Synthesis Improvement

An improved synthesis method for 2-(4-Propylphenyl)ethanol, a compound structurally similar to 2-(4-Bromophenyl)ethanol, significantly reduces side-products. This advancement highlights the importance of developing efficient synthesis methods for related compounds, which can be crucial in pharmaceutical and chemical industries (Hashmi et al., 2006).

Lipase-Mediated Resolution

The resolution of related compounds like 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol using lipase-mediated processes demonstrates the potential of enzymatic methods in the selective synthesis of derivatives of 2-(4-Bromophenyl)ethanol. Such methods offer a high degree of specificity and efficiency, which are valuable in the production of enantiomerically pure compounds (Conde et al., 1998).

Photophysical Properties

The study of the photophysical properties of derivatives of 2-(4-Bromophenyl)ethanol, like phthalocyanines modified with optically active alcohols, provides insights into their potential applications in photochemical and biological fields. The variations in quantum yield and interactions with cellular components underscore the significance of these compounds in developing novel materials and therapeutic agents (Ramos et al., 2015).

Enantiomeric Separation

The efficient separation of enantiomers of related compounds, such as β-adrenergic blockers from bromohydrin precursors, highlights the importance of chirality in pharmaceutical applications. The development of highly selective methods for enantiomeric separation is critical in the synthesis of drugs and other bioactive compounds (Kapoor et al., 2005).

Extraction Studies

Research on the extraction of phenolic alcohols, structurally related to 2-(4-Bromophenyl)ethanol, from aqueous solutions using emulsion liquid membranes reveals methods for isolating these compounds from complex mixtures. This finding is significant for industrial applications where the purification and concentration of specific compounds are required (Reis et al., 2006).

Safety And Hazards

2-(4-Bromophenyl)ethanol is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is also harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOSJSPFNDUAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196871
Record name p-Bromophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)ethanol

CAS RN

4654-39-1
Record name 2-(4-Bromophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4654-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Bromophenethyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-bromophenethyl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a chilled solution (about 0° C.) of 4-bromophenyl acetic acid (25 g, 0.116 mol) in THF (250 mL), borane methyl sulphide (13.2 g, 0.174 mol) was added, dropwise, under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 3 h. After cooling the mixture to between 0 and 5° C., the reaction was quenched by adding 1.5 N HCl (80 mL), dropwise. After warming for 30 min at about 80° C., the reaction mixture was extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with water and brine and then dried. The product was obtained as colourless liquid after concentration (yield: 23.3 g, 99%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydroboration of 4-allyldimethylsilylphenethyl alcohol (1 Scheme 8) followed by Suzuki coupling reaction with the linker (2 Scheme 29) resulted in polymer-bound phenethyl alcohol compound (3 Scheme 29) which can be cleaved with bromine to give 4-bromophenethyl alcohol (4 Scheme 29).
Name
4-allyldimethylsilylphenethyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
H Hart, FA Cassis - Journal of the American Chemical Society, 1954 - ACS Publications
The kinetic rate curves for the nuclear alkylation of phenol andy-cresol by triphenylmethyl (trityl) chloride in o-dichloro-benzene were S-shaped, typical of an autocatalytic reaction. When …
Number of citations: 23 pubs.acs.org
R Fuchs, CA VanderWerf - Journal of the American Chemical …, 1954 - ACS Publications
Direction of Ring Opening in the Reduction of p-Substituted Styrene Oxides with Lithium Borohydride Page 1 Mar. Reduction of ^-Substituted Styrene Oxides with Lithium Borohydride …
Number of citations: 48 pubs.acs.org
RH Bradbury, R Callis, GR Carr, H Chen… - Journal of medicinal …, 2016 - ACS Publications
Here we report the discovery and optimization of a series of bivalent bromodomain and extraterminal inhibitors. Starting with the observation of BRD4 activity of compounds from a …
Number of citations: 75 pubs.acs.org
L Rigamonti, M Vaccari, F Roncaglia, C Baschieri… - Magnetochemistry, 2018 - mdpi.com
In continuation of our work on supramolecular architectures of single-molecule magnets (SMMs) as a promising strategy in developing their magnetic performance, in this paper we …
Number of citations: 4 www.mdpi.com
C Zhang, Z Cui, H Wang, D Yan, Y Li, Z Shi, A Wu… - Organic …, 2014 - Elsevier
Novel polyurethane containing terphenyl groups were designed and synthesized as gate insulators to induce the crystallization of p-sexiphenyl(p-6P) for organic thin-film transistors (…
Number of citations: 13 www.sciencedirect.com
P Blanckaert, I Burvenich, L Staelens… - Applied radiation and …, 2005 - Elsevier
Synthesis, radiosynthesis and in vivo evaluation in mice of [123I]-(4-fluorophenyl) {1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for visualization of the 5-HT2A receptor with …
Number of citations: 6 www.sciencedirect.com
PH Hsu, S Yougbaré, JC Kuo, DI Krisnawati, A Jazidie… - Nanomaterials, 2020 - mdpi.com
Gold nanoclusters (AuNCs) and liquid crystals (LCs) have shown great potential in nanobiotechnology applications due to their unique optical and structural properties. Herein, the …
Number of citations: 6 www.mdpi.com
SA Glover, CA Rowbottom, AP Scott, JL Schoonraad - Tetrahedron, 1990 - Elsevier
Deuterium labelling experiments and nmrstudies indicate that cyclisations of N-acyl-N-(2-phenylethyloxy) nitrenium ions occur via direct attack at the ortho position to give 34-dihydro-1 …
Number of citations: 43 www.sciencedirect.com
B Hilbold, M Perrault, C Ehret, SL Niu, B Frisch… - Bioorganic & medicinal …, 2011 - Elsevier
Hydrophobic photoaffinity labeling is a powerful strategy to identify hydrophobic segments within molecules, in particular membrane proteins. Here we report the design and synthesis of …
Number of citations: 10 www.sciencedirect.com
F Petersen, I Lautenschläger, A Schlimm… - Dalton …, 2021 - pubs.rsc.org
Transition metal complexes form the basis for small molecule activation and are relevant for electrocatalysis. To combine both approaches the attachment of homogeneous catalysts to …
Number of citations: 3 pubs.rsc.org

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